Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield . The compound is typically produced in powder form and is stored under light-sensitive conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane involves the absorption of light, which leads to the formation of reactive species that initiate polymerization reactions . The compound absorbs UV light and undergoes homolytic cleavage to generate free radicals. These radicals then react with monomers to form polymer chains, effectively curing the resin .
Comparison with Similar Compounds
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A closely related compound with similar photoinitiating properties.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antitumor properties.
Triazoles: Known for their pharmacological potentials and used in various medicinal applications.
Uniqueness
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane is unique due to its high efficiency as a photoinitiator and its ability to provide excellent color stability in cured resins . Its specific structure allows for effective absorption of UV light and generation of reactive species, making it superior to other photoinitiators in certain applications .
Properties
CAS No. |
91239-43-9 |
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Molecular Formula |
C21H21OP |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-diphenylphosphoryl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C21H21OP/c1-16-14-17(2)21(18(3)15-16)23(22,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI Key |
XZJXZRPNLUAZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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